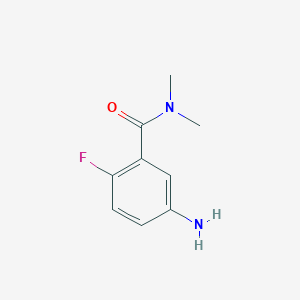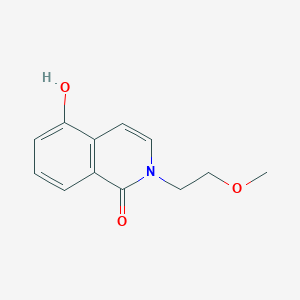
5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one
Descripción general
Descripción
5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one, also known as HET0016, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which is involved in the biosynthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator.
Aplicaciones Científicas De Investigación
5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemia-reperfusion injury. In hypertension, 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has been shown to reduce blood pressure by inhibiting the vasoconstrictor effect of 20-HETE. In cancer, 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has been shown to inhibit the growth and metastasis of various cancer cells by blocking the production of 20-HETE. In ischemia-reperfusion injury, 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has been shown to reduce tissue damage and improve functional recovery by inhibiting the pro-inflammatory effect of 20-HETE.
Mecanismo De Acción
5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one selectively inhibits the enzyme 20-HETE synthase, which is responsible for the biosynthesis of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that plays a critical role in the pathogenesis of various diseases. By inhibiting 20-HETE synthesis, 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one reduces the vasoconstrictor and pro-inflammatory effects of 20-HETE, thereby providing potential therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has been shown to have various biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell growth and metastasis, and reducing tissue damage in ischemia-reperfusion injury. 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has several advantages for lab experiments, including its high selectivity and potency as a 20-HETE synthase inhibitor, its stability under physiological conditions, and its availability as a commercial reagent. However, 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one also has some limitations, including its potential off-target effects on other enzymes and its limited solubility in aqueous solutions.
Direcciones Futuras
For 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one research include further investigation of its therapeutic potential in various diseases, including hypertension, cancer, and ischemia-reperfusion injury. Additionally, research could focus on the development of more selective and potent 20-HETE synthase inhibitors that could provide even greater therapeutic benefits. Finally, research could explore the potential use of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one as a tool compound for studying the role of 20-HETE in various physiological and pathological processes.
Propiedades
IUPAC Name |
5-hydroxy-2-(2-methoxyethyl)isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-8-7-13-6-5-9-10(12(13)15)3-2-4-11(9)14/h2-6,14H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBLSHPGHMIEFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



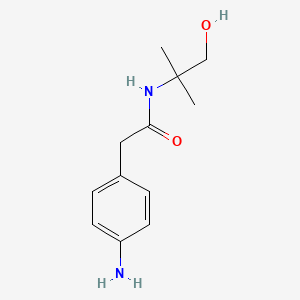
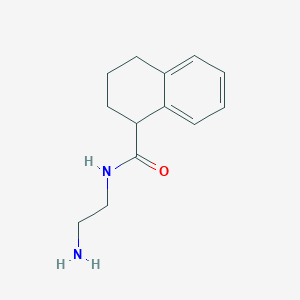
![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1438784.png)
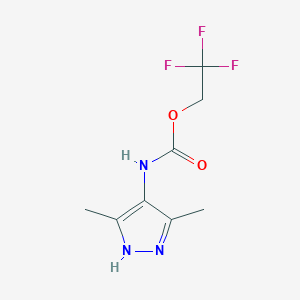
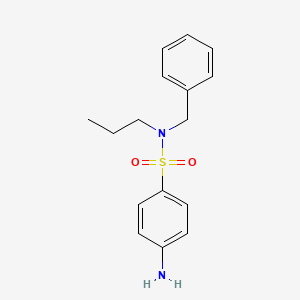
![3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea](/img/structure/B1438793.png)
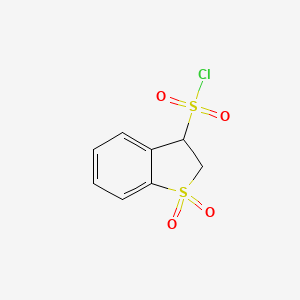
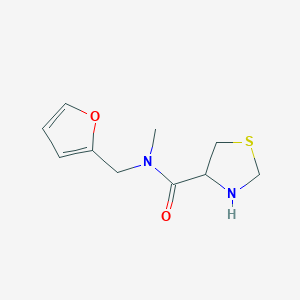
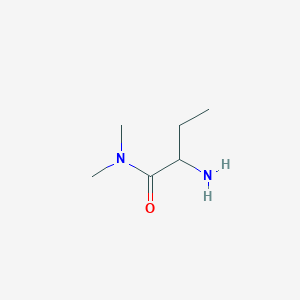
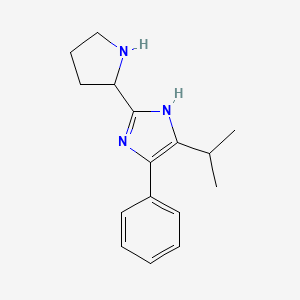
![1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one](/img/structure/B1438800.png)
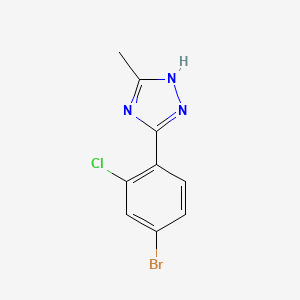
amine](/img/structure/B1438802.png)
